molecular formula C11H11N3OS B2413538 N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea CAS No. 866011-10-1

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea

Cat. No.: B2413538
CAS No.: 866011-10-1
M. Wt: 233.29
InChI Key: KWALDNQIQIFHQI-QBFSEMIESA-N
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Description

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This particular compound has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Scientific Research Applications

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea has several scientific research applications, including:

Preparation Methods

The synthesis of N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea typically involves the reaction of 3-methyl-1,3-thiazol-2(3H)-ylidenamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea can be compared with other thiazole derivatives, such as:

What sets N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea apart is its unique combination of the thiazole ring with a phenylurea moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(1Z)-1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15)/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWALDNQIQIFHQI-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CS/C1=N\C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 2
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 3
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 4
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 5
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Reactant of Route 6
N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.